molecular formula C17H15BrN2O2 B4939494 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

Cat. No.: B4939494
M. Wt: 359.2 g/mol
InChI Key: RGZVYGXMRWUFPW-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a bromophenyl group and a phenoxypropyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using brominating agents like bromine or N-bromosuccinimide (NBS).

    Attachment of the phenoxypropyl group: This can be done through nucleophilic substitution reactions where a phenoxypropyl halide reacts with the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The phenoxypropyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nucleophilic Substitution: Alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromophenyl group and the oxadiazole ring can interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The phenoxypropyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-(2-phenoxyethyl)-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromophenyl and phenoxypropyl groups, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-14-7-4-6-13(12-14)17-19-16(22-20-17)10-5-11-21-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZVYGXMRWUFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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